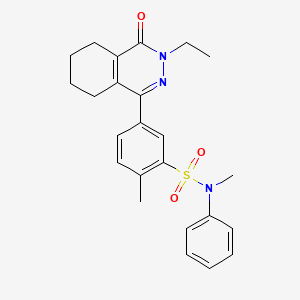![molecular formula C23H29N3O2S B11309621 N-[2-(Diethylamino)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide](/img/structure/B11309621.png)
N-[2-(Diethylamino)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a complex organic molecule with a diverse range of applications. Let’s explore its synthesis, properties, and uses.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of Compound X. One common approach involves the condensation of appropriate starting materials. For instance, the reaction of 4-(propan-2-YL)benzaldehyde with 2-(diethylamino)ethylamine in the presence of suitable catalysts can yield the key intermediate. Subsequent cyclization with thiophene-2-carboxylic acid and oxalyl chloride leads to the formation of Compound X.
Reaction Conditions:: The reaction conditions for these steps typically involve refluxing in appropriate solvents (such as dichloromethane or ethanol) and using acid or base catalysts. Purification methods include recrystallization or column chromatography.
Industrial Production:: While industrial-scale production details are proprietary, the synthesis of Compound X likely involves optimized processes to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity:: Compound X is versatile and can undergo various chemical reactions:
Oxidation: It can be oxidized to form its corresponding oxazole N-oxide.
Reduction: Reduction of the oxazole ring may yield a dihydro derivative.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation yields the N-oxide form, while reduction leads to the dihydro derivative.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated for its potential as an antitumor agent.
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Studied for its interactions with biological targets.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with cellular pathways and molecular targets.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its specific combination of structural features. Similar compounds include related oxazoles and heterocyclic derivatives.
Properties
Molecular Formula |
C23H29N3O2S |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N-[2-(diethylamino)-2-(4-propan-2-ylphenyl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H29N3O2S/c1-5-26(6-2)20(18-11-9-17(10-12-18)16(3)4)15-24-23(27)19-14-21(28-25-19)22-8-7-13-29-22/h7-14,16,20H,5-6,15H2,1-4H3,(H,24,27) |
InChI Key |
IUVHGMTXLTVVJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC(=O)C1=NOC(=C1)C2=CC=CS2)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11309539.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B11309542.png)
![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)-N-(pyridin-2-yl)propanamide](/img/structure/B11309545.png)
![N-(2-chlorophenyl)-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11309562.png)
![2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11309565.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine](/img/structure/B11309575.png)
![N-(2,6-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11309581.png)
![N-(2-chloro-6-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11309582.png)

![4-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11309592.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B11309596.png)

![N-(2-ethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11309600.png)
![N-(3-Methylbutyl)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11309606.png)
